5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide
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Overview
Description
5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chloro-substituted benzamide core, a dimethylsulfamoyl piperidine moiety, and a methoxy group. Its unique structure allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Piperidine Moiety: The acid chloride is then reacted with 1-(dimethylsulfamoyl)piperidine in the presence of a base such as triethylamine to form the desired amide bond.
Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-hydroxy-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide.
Reduction: Formation of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting specific biological pathways.
Pharmacology: The compound is studied for its potential therapeutic effects and interactions with various receptors.
Biochemistry: It is used to investigate enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound may be used in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
5-chloro-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, plays a crucial role in its interaction with biological targets, differentiating it from similar compounds with different substituents.
Properties
IUPAC Name |
5-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O4S/c1-19(2)25(22,23)20-8-6-12(7-9-20)11-18-16(21)14-10-13(17)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTLGXLNDUZIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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